molecular formula C18H20N4O2S3 B15109371 N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B15109371
M. Wt: 420.6 g/mol
InChI Key: WHQGJAXMYHNFOM-QINSGFPZSA-N
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Description

This compound features a 1,3-thiazolidin-4-one core substituted with a thiophen-2-ylmethylidene group at position 5, a thioxo group at position 2, and a butanamide side chain linked to a 1H-imidazol-1-ylpropyl moiety. The (5Z)-configuration of the thiophen-2-ylmethylidene substituent suggests stereochemical specificity, which may influence molecular interactions .

Properties

Molecular Formula

C18H20N4O2S3

Molecular Weight

420.6 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C18H20N4O2S3/c23-16(20-6-3-8-21-10-7-19-13-21)5-1-9-22-17(24)15(27-18(22)25)12-14-4-2-11-26-14/h2,4,7,10-13H,1,3,5-6,8-9H2,(H,20,23)/b15-12-

InChI Key

WHQGJAXMYHNFOM-QINSGFPZSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidine derivatives with altered functional groups .

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiazolidine and thiophene moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A closely related compound, N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(3-chlorophenyl)-4-oxo-5-(3-chlorobenzylidene)-1,3-thiazolidine-carboxamide (5c) , shares the 1,3-thiazolidin-4-one core but differs in substituents:

  • Aromatic substituents: The target compound uses a thiophene ring, whereas 5c employs a 3-chlorophenyl group.
  • Side chains : The imidazole-propyl group in the target compound contrasts with the nitroindazole-propyl chain in 5c. Imidazole’s basicity and hydrogen-bonding capacity could modulate pharmacokinetic properties, such as cellular uptake or metabolic stability.
  • Functional groups : The thioxo (C=S) group in the target compound replaces the oxo (C=O) group in 5c. Thioxo groups increase lipophilicity and may influence redox activity or enzyme inhibition profiles .

Table 1: Structural Comparison

Feature Target Compound Compound 5c
Core structure 1,3-Thiazolidin-4-one 1,3-Thiazolidin-4-one
Position 5 substituent Thiophen-2-ylmethylidene (Z-configuration) 3-Chlorobenzylidene
Position 2 substituent Thioxo (C=S) Oxo (C=O)
Side chain 1H-Imidazol-1-ylpropyl butanamide 6-Nitroindazol-1-ylpropyl carboxamide
Spectroscopic Characterization

NMR Analysis : highlights the utility of NMR for comparing chemical environments in structurally related compounds. For example, the thiophen-2-ylmethylidene group in the target compound would likely induce distinct chemical shifts in the δ 6.5–7.5 ppm range (aromatic protons) compared to the δ 7.2–7.8 ppm range for 5c’s chlorophenyl group. Additionally, the thioxo group (C=S) may deshield nearby protons, causing upfield or downfield shifts relative to 5c’s oxo group .

IR Spectroscopy : The target compound’s IR spectrum would exhibit a strong C=S stretch near 670 cm⁻¹ (vs. C=O at ~1647 cm⁻¹ in 5c) and imidazole N-H stretches near 3362 cm⁻¹, analogous to the nitroindazole NH in 5c .

Methodological Considerations

  • Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving stereochemistry and confirming the (5Z)-configuration of the target compound.
  • Lumping Strategy: ’s lumping approach could group the target compound with other thiazolidinones for property prediction, though substituent-specific effects (e.g., thiophene vs. phenyl) necessitate individual validation .

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